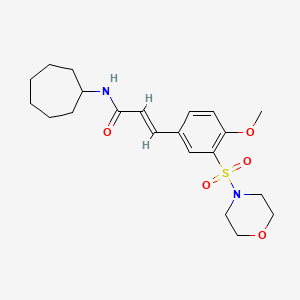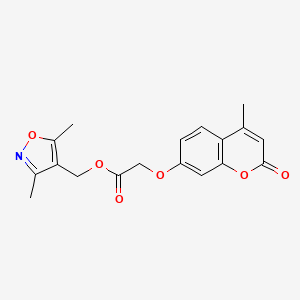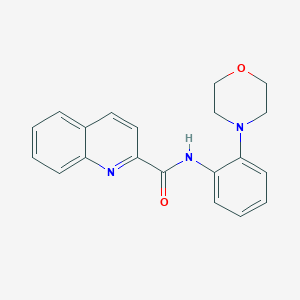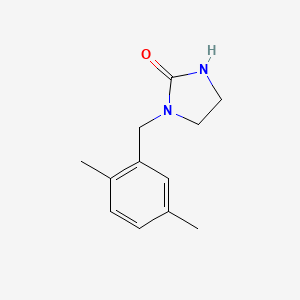![molecular formula C18H14N2O2 B10807320 3-(3-methylbenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10807320.png)
3-(3-methylbenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound featuring a benzofuro-pyrimidine core structure
Preparation Methods
The synthesis of 3-(3-methylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
3-(3-methylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-methylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 3-(3-methylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
3-(3-methylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can be compared with other benzofuro-pyrimidine derivatives:
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical and biological properties.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a thieno ring instead of a benzofuro ring, resulting in different reactivity and applications.
The uniqueness of 3-(3-methylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one lies in its specific structural configuration, which imparts unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H14N2O2/c1-12-5-4-6-13(9-12)10-20-11-19-16-14-7-2-3-8-15(14)22-17(16)18(20)21/h2-9,11H,10H2,1H3 |
InChI Key |
QHBISGWFXMCLTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[methyl-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]amino]-N-(4-methylphenyl)acetamide](/img/structure/B10807244.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B10807252.png)
![[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B10807255.png)



![5-[(2-Methylphenyl)sulfonylmethyl]furan-2-carboxylic acid](/img/structure/B10807275.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B10807278.png)

![2-[(E)-2-(1,3-benzodioxol-5-yl)vinyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B10807295.png)
![5-Chloro-3-(4-chlorophenyl)sulfonyltriazolo[1,5-a]quinazoline](/img/structure/B10807296.png)
![6-(5-bromothiophen-2-yl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10807310.png)
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10807318.png)
